molecular formula C25H21FO3 B2481188 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one CAS No. 328018-71-9

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2481188
CAS No.: 328018-71-9
M. Wt: 388.438
InChI Key: GUDVLFIPCRDRBT-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a benzyloxy group at position 7, an ethyl substituent at position 6, a 4-fluorophenyl moiety at position 3, and a methyl group at position 2. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity via hydrophobic and electronic interactions .

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FO3/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)24(25(21)27)19-9-11-20(26)12-10-19/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVLFIPCRDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step often involves the use of benzyl halides in the presence of a base to form the benzyloxy ether linkage.

    Ethylation and fluorophenyl substitution: These steps can be carried out using ethyl halides and fluorophenyl reagents under suitable conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The benzyloxy, ethyl, and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used for substitution reactions, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.

    Interference with cellular processes: The compound may affect processes such as cell signaling, gene expression, and metabolic pathways.

    Induction of oxidative stress: This can lead to cell damage or death, which may be beneficial in targeting cancer cells or pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 7-(Benzyloxy), 6-ethyl, 3-(4-fluorophenyl), 2-methyl C₃₁H₂₇F₃O₃* High lipophilicity; potential metabolic stability due to benzyloxy group.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 5-Hydroxy, 7-methoxy, 2-(4-methoxyphenyl), 6-methyl C₁₉H₁₈O₅ Polar hydroxy group at C5 increases solubility but reduces membrane penetration.
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one 7-Hydroxy, 3-(4-fluorophenoxy), 6-ethyl, 2-methyl C₁₈H₁₅FO₄ Phenoxy group at C3 may reduce steric hindrance compared to 4-fluorophenyl.
(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 2-(Benzyloxyethyl), 6-fluoro, 3-(3-fluorophenyl) C₂₄H₁₈F₂O₃ Stereospecific R-configuration; ethyl-benzyloxy chain adds conformational flexibility.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • 5-Hydroxy-7-methoxy Analog : The C5 hydroxy group introduces hydrogen-bonding capacity, improving solubility but reducing bioavailability.
  • 6-Ethyl-3-(4-fluorophenoxy) Analog : The hydroxy group at C7 may enhance solubility, while the phenoxy group at C3 reduces steric bulk compared to 4-fluorophenyl.
Metabolic Stability
  • The benzyloxy group in the target compound is prone to oxidative metabolism (e.g., CYP450-mediated cleavage), whereas methoxy or hydroxy groups (as in and ) may offer greater stability .
  • Fluorine substituents (e.g., 4-fluorophenyl in the target) are known to block metabolic hotspots, enhancing half-life .
Stereochemical Considerations

Crystallographic and Structural Insights

  • SHELX Refinement : Structural data for chromen-4-one derivatives are often resolved using SHELXL, which enables precise determination of substituent positions and ring puckering (e.g., Cremer-Pople parameters) .
  • Ring Puckering: The six-membered chromen-4-one ring in the target compound is likely planar, with minor deviations due to ethyl and benzyloxy substituents. Comparatively, analogs with bulkier groups (e.g., benzyloxyethyl in ) may exhibit greater puckering .

Biological Activity

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is notable for its diverse biological activities, which include potential applications in medicinal chemistry. The unique structure, characterized by the presence of various functional groups such as benzyloxy, ethyl, fluorophenyl, and methyl, contributes to its chemical properties and biological reactivity.

Antimicrobial Properties

Research indicates that chromen-4-one derivatives exhibit significant antimicrobial activity. The compound this compound has been studied for its potential to inhibit various bacterial strains. In vitro studies have shown that compounds with similar structures can suppress the growth of pathogenic bacteria, suggesting that this compound may also possess antibacterial properties .

Anticancer Activity

The anticancer potential of chromen-4-one derivatives has garnered attention in recent years. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways. Specifically, this compound may interact with specific molecular targets involved in cancer progression, leading to reduced cell viability in tumor cell lines .

Anti-inflammatory Effects

The anti-inflammatory effects of chromen-4-one derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX). In particular, studies involving RAW 264.7 macrophages have indicated that similar compounds can suppress lipopolysaccharide (LPS)-induced nitric oxide production without inducing cytotoxicity, suggesting a promising anti-inflammatory profile for this compound .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes.
  • Cellular Process Interference : It can affect cellular signaling pathways, gene expression, and metabolic processes.
  • Oxidative Stress Induction : The compound might induce oxidative stress in target cells, leading to apoptosis or necrosis, particularly in cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(benzyloxy)-6-ethyl-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-oneChlorophenyl instead of fluorophenylAntimicrobial and anticancer properties
7-(benzyloxy)-6-ethyl-3-(4-bromophenyl)-2-methyl-4H-chromen-4-oneBromophenyl substitutionSimilar biological activities with variations in potency
7-(benzyloxy)-6-ethyl-3-(4-methylphenyl)-2-methyl-4H-chromen-4-oneMethylphenyl groupExhibits anti-inflammatory effects

The presence of the fluorophenyl group in this compound enhances its stability and lipophilicity compared to other derivatives. This structural feature is believed to play a significant role in its biological activity and interaction with target molecules.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of various chromenone derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Anti-inflammatory Mechanism Evaluation

Another research focused on the anti-inflammatory properties of chromenone derivatives. The study found that treatment with this compound led to decreased levels of inflammatory markers in RAW 264.7 macrophages after exposure to LPS, confirming its potential as an anti-inflammatory agent.

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